Radical Polymerization: Higher Benzoate Substitution and Lower Benzene Byproduct vs. N-Allylstearamide
During benzoyl peroxide-initiated homopolymerization at 90°C, N-allylacetamide exhibits a markedly different product distribution compared to N-allylstearamide and the saturated analog N-butylstearamide. The slope of benzoate-substituted amide formation is 0.459 for N-allylacetamide, which is 43% higher than for N-allylstearamide (0.320) and over 4-fold higher than for N-butylstearamide (0.106) [1]. Conversely, benzene formation—an undesirable byproduct from hydrogen abstraction—is 0.027 for N-allylacetamide, which is 69% lower than for N-allylstearamide (0.086) and 84% lower than for N-butylstearamide (0.168) [1].
| Evidence Dimension | Slope of product formation (moles/kg) vs. initiator concentration during benzoyl peroxide-initiated homopolymerization at 90°C |
|---|---|
| Target Compound Data | Benzoate-substituted amide: 0.459; Benzene: 0.027 |
| Comparator Or Baseline | N-Allylstearamide (benzoate: 0.320; benzene: 0.086); N-Butylstearamide (benzoate: 0.106; benzene: 0.168) |
| Quantified Difference | N-Allylacetamide shows 43% higher benzoate substitution and 69% lower benzene formation than N-allylstearamide |
| Conditions | Homopolymerization in bulk amide solvent with benzoyl peroxide initiator at 90°C |
Why This Matters
For polymer chemists seeking to incorporate amide monomers with minimal undesired chain transfer and higher functional group retention, N-allylacetamide offers a quantifiably superior balance of reactivity compared to longer-chain allyl amides.
- [1] Jordan, E. F.; Wrigley, A. N. Homopolymerization of N-allylacetamide and N-allylstearamide. Journal of Polymer Science Part A: General Papers 1964, 2 (9), 3909-3924. DOI: 10.1002/pol.1964.100020908. View Source
